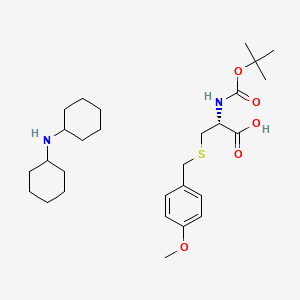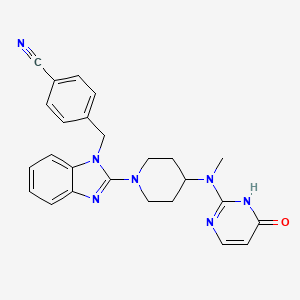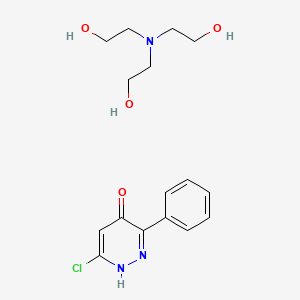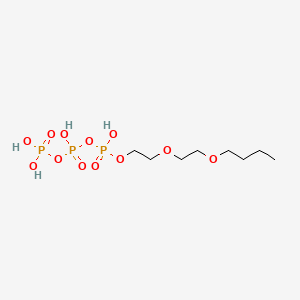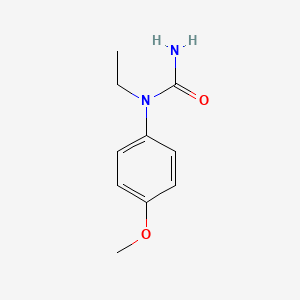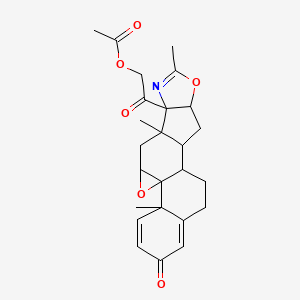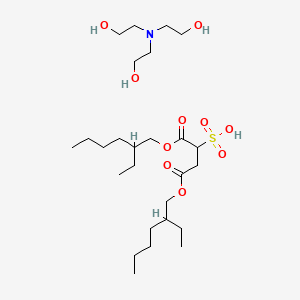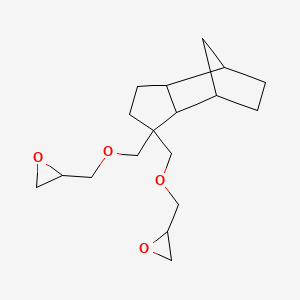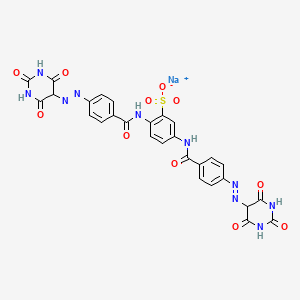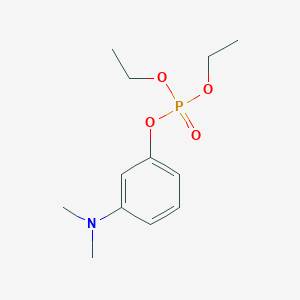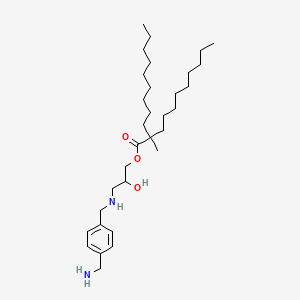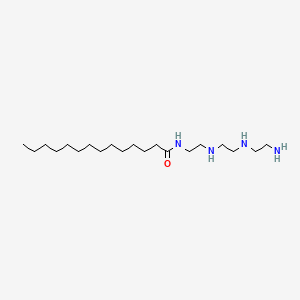
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a complex organic compound with a long chain amide structure It is characterized by the presence of multiple amino groups and a myristamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with a polyamine such as triethylenetetramine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of myristic acid, followed by its reaction with the amine groups of the polyamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of electrophiles like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Wirkmechanismus
The mechanism by which N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The amino groups may also interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Aminoethyl)ethanolamine
- N-(2-Aminoethyl)acetamide
- Triethylenetetramine
Comparison: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is unique due to its long-chain myristamide moiety, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving membrane interactions, unlike its shorter-chain counterparts.
Eigenschaften
CAS-Nummer |
87706-76-1 |
|---|---|
Molekularformel |
C20H44N4O |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C20H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21/h22-23H,2-19,21H2,1H3,(H,24,25) |
InChI-Schlüssel |
GTOFNQJLEKUFQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


